1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium
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Overview
Description
1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the class of imidazoazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. The starting materials often include 4-bromo-benzyl chloride and 4-chloro-aniline. The reaction proceeds through a series of nucleophilic substitutions, cyclization, and quaternization steps under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]pyridine
- 1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]quinoline
Uniqueness
1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of bromine and chlorine substituents, along with the imidazoazepine core, makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21Br2ClN2 |
---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide |
InChI |
InChI=1S/C21H21BrClN2.BrH/c22-18-9-5-16(6-10-18)14-24-15-20(17-7-11-19(23)12-8-17)25-13-3-1-2-4-21(24)25;/h5-12,15H,1-4,13-14H2;1H/q+1;/p-1 |
InChI Key |
UCFVLUVIVXKKTO-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC2=[N+](C=C(N2CC1)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Br.[Br-] |
Origin of Product |
United States |
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